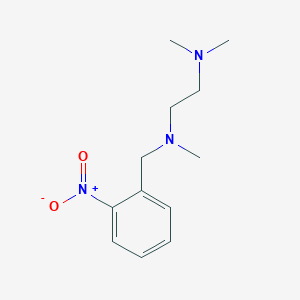![molecular formula C13H15N3O3S B5774412 N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is a chemical compound that belongs to the class of thiol-reactive nitrophenyl compounds. It has been widely used in scientific research for various applications, such as labeling proteins, studying protein-protein interactions, and investigating the structure and function of biological molecules.
Mécanisme D'action
The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide involves the reaction between the nitrophenyl group and thiol groups in proteins. The compound is a thiol-reactive reagent, which means that it reacts with the thiol group of cysteine residues in proteins to form a covalent bond. The reaction is highly specific and occurs under mild conditions, which makes it suitable for labeling and modifying proteins in complex biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide depend on the specific application and the protein or biological molecule being studied. In general, the covalent modification of proteins with the compound can affect protein structure, stability, and function. The compound can also affect protein-protein interactions and signaling pathways in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is its specificity for thiol groups in proteins. This makes it a highly useful tool for labeling and modifying proteins in complex biological systems. The compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are some limitations to the use of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide in lab experiments. One limitation is the potential for non-specific labeling of proteins, which can lead to false positives and inaccurate results. Another limitation is the potential for toxicity or interference with biological processes, which can affect the interpretation of results.
Orientations Futures
There are many future directions for the use of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide in scientific research. One direction is the development of new labeling and modification strategies that enhance the specificity and accuracy of the compound. Another direction is the application of the compound to the study of complex biological systems, such as cellular signaling pathways and protein-protein interactions. Finally, the compound could be used in the development of new drugs and therapies for various diseases, based on its ability to modify and regulate protein function.
Méthodes De Synthèse
The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide involves the reaction between 3-nitrophenyl isothiocyanate and cyclopentanecarboxylic acid. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained by precipitation with diethyl ether. The purity of the product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide has been widely used in scientific research for various applications. One of the most common applications is protein labeling, which involves the covalent attachment of the compound to specific amino acid residues in proteins. The labeled proteins can then be detected and quantified using various techniques, such as fluorescence spectroscopy, mass spectrometry, and gel electrophoresis.
Another application of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is the study of protein-protein interactions. The compound can be used to label one protein in a complex mixture, and the interaction between the labeled protein and other proteins can be monitored using various techniques. This approach has been used to study the interactions between transcription factors and DNA, as well as the interactions between signaling proteins in cells.
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide has also been used to investigate the structure and function of biological molecules. The compound can be used to modify specific amino acid residues in proteins, and the effects of the modification on protein structure and function can be studied using various techniques. This approach has been used to study the role of specific amino acid residues in enzyme catalysis and protein folding.
Propriétés
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-12(9-4-1-2-5-9)15-13(20)14-10-6-3-7-11(8-10)16(18)19/h3,6-9H,1-2,4-5H2,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXYUKPAMOBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5774336.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)
![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)

![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)

